Silver norfloxacin

Description

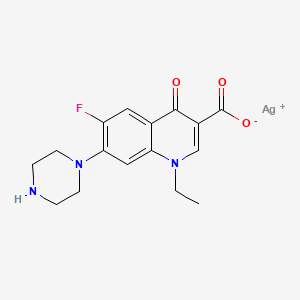

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

88056-28-4 |

|---|---|

Molecular Formula |

C16H17AgFN3O3 |

Molecular Weight |

426.19 g/mol |

IUPAC Name |

silver;1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C16H18FN3O3.Ag/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);/q;+1/p-1 |

InChI Key |

HDXQYLJUKLAYMH-UHFFFAOYSA-M |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)[O-].[Ag+] |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)[O-].[Ag+] |

Other CAS No. |

88056-28-4 |

Synonyms |

silver norfloxacin |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Silver Norfloxacin Coordination Compounds

Synthetic Pathways for Silver Norfloxacin (B1679917) Complex Formation

The preparation of silver norfloxacin complexes typically involves the reaction between a silver salt, most commonly silver nitrate (B79036) (AgNO₃), and norfloxacin in a suitable solvent system. Various approaches have been explored to yield these compounds, with specific conditions dictating the final product's structure and purity.

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely adopted method for synthesizing this compound complexes. This approach generally involves dissolving silver nitrate and norfloxacin in appropriate solvents, followed by mixing the solutions to induce the formation of a precipitate, which is then isolated. For instance, a common method involves reacting silver nitrate in water with norfloxacin dissolved in glacial acetic acid or methanol (B129727) researchgate.netfarmaciajournal.com. The molar ratio of reactants can vary, with some preparations using a 1:2 ratio of silver to norfloxacin to form mononuclear complexes researchgate.netpsu.edu. The resulting precipitate is typically filtered, washed, and dried to obtain the solid this compound complex.

Elucidation of Coordination Chemistry and Structural Modalities

The coordination chemistry of this compound complexes is complex, with the norfloxacin ligand exhibiting diverse binding modes to the silver(I) ion. The specific coordination environment around the silver ion and the way the norfloxacin molecule binds are critical factors influencing the properties of the resulting complexes.

Norfloxacin Ligand Behavior: Monodentate vs. Bidentate Coordination

Norfloxacin, a fluoroquinolone antibiotic, possesses multiple potential donor atoms that can participate in coordination with metal ions. Research has indicated that norfloxacin can act as either a monodentate or a bidentate ligand. In many reported silver complexes, norfloxacin coordinates to the silver(I) ion in a monodentate fashion, primarily through the nitrogen atom of its piperazine (B1678402) ring (N4') researchgate.netpsu.edu. This mode of coordination has been observed in mononuclear complexes where the silver ion is linearly coordinated by two norfloxacin ligands researchgate.netpsu.edu.

However, there is also evidence suggesting that norfloxacin can engage in bidentate coordination. In some instances, the 4-oxo and 3-carboxylate groups of the norfloxacin molecule have been implicated in the coordination process, potentially forming chelate rings with the silver ion farmaciajournal.comajgreenchem.com. The involvement of these groups can depend on factors such as pH and the presence of intramolecular hydrogen bonds within the norfloxacin molecule, which might influence the accessibility of these sites psu.edu. Furthermore, norfloxacin has been observed to act as a bridging ligand in the formation of dimeric or polymeric silver complexes ajgreenchem.com.

Identification of Primary Coordination Sites: Piperazine Nitrogen vs. Carboxyl/Oxo Groups

The primary coordination sites for silver ions in norfloxacin complexes are predominantly the nitrogen atom of the piperazine ring and the oxygen atoms of the carboxylate and carbonyl groups. The piperazine nitrogen (N4') is consistently identified as a crucial coordination site, facilitating monodentate binding researchgate.netfarmaciajournal.compsu.eduajgreenchem.comresearchgate.net. This interaction is often supported by spectroscopic data, such as ¹H NMR, which shows significant chemical shifts in the piperazine proton signals upon complexation farmaciajournal.com.

While the piperazine nitrogen is a common binding point, the 3-carboxylate group and the 4-oxo group are also considered potential coordination sites. Some studies suggest that these groups may not be involved in coordination in certain complexes, particularly when the piperazine nitrogen is the sole coordinating atom researchgate.netpsu.edu. Conversely, other research indicates that these oxygen-containing functionalities can participate in binding, either in conjunction with the piperazine nitrogen (bidentate coordination) or as bridging ligands farmaciajournal.comajgreenchem.com. For example, ¹H NMR data has sometimes shown shifts in aromatic protons, suggesting potential involvement of the 4-oxo group in complex formation in specific cases farmaciajournal.com.

Table 1: Coordination Modes and Primary Sites in this compound Complexes

| Complex Type / Formula (Proposed) | Coordination Mode of Norfloxacin | Primary Coordination Site(s) | Supporting Evidence | References |

| Mononuclear [Ag(H-Norf)₂]⁺ | Monodentate | Piperazine Nitrogen (N4') | ¹H NMR, X-ray crystallography | researchgate.netpsu.edu |

| Dimeric/Polymeric [Ag₂(Norf)₂]²⁺ | Monodentate or Bridging | Piperazine Nitrogen (N4'), potentially carboxylate/oxo groups | Spectroscopic studies, structural analysis | ajgreenchem.com |

| Other reported complexes | Monodentate, Bidentate, Bridging | Piperazine Nitrogen (N4'), Carboxylate Oxygen, 4-Oxo Oxygen | ¹H NMR, FT-IR, X-ray crystallography | farmaciajournal.comajgreenchem.comresearchgate.net |

Compound List:

this compound

Norfloxacin

Stoichiometric Ratios of Silver to Norfloxacin within Complexes

One study reported the synthesis of two silver complexes of norfloxacin, with elemental analysis indicating a 3:1 molar ratio of silver to norfloxacin for complex (1) and a 1:1 molar ratio for complex (2) farmaciajournal.com. Another investigation described a mononuclear complex with the formula ½Ag(H-norfloxacin)₂NO₃, suggesting a 1:2 metal-to-ligand ratio in this specific instance researchgate.netpsu.edu. The formation of complexes with varying stoichiometries, such as 1:1, 1:2, and 1:3 metal to ligand ratios, is generally dependent on the nature of the ligand and the metal ions involved researchgate.net.

Geometric Configurations of Silver Coordination Environment

The geometric arrangement around the silver ion in these coordination compounds is crucial for understanding their structure and reactivity. Norfloxacin, with its multiple potential coordination sites—including the carboxylate group, the carbonyl oxygen, and the nitrogen atom in the piperazine ring—can bind to silver ions in various ways researchgate.netresearchgate.netnih.gov.

In one characterized mononuclear silver complex, [Ag(H-norfloxacin)₂]NO₃, the silver ion is situated at a crystallographic center, with two neutral norfloxacin molecules coordinating in a trans position around the axis N⁴'-Ag-N⁴'. The local coordination environment around the Ag⁺ ion is described as approximately linear, with an N–Ag–N angle of 162.1(2)° researchgate.netpsu.edu. In this specific configuration, the piperazine nitrogen atom (N⁴') is identified as the primary coordination site for the silver ion, while the 4-oxo and 3-carboxylate groups appear not to be involved in the coordination researchgate.netpsu.edu. Another reported silver complex, Ag₂(norfloxacin)₂₂, also shows coordination through the N⁴' piperazine nitrogen atom researchgate.net.

Advanced Characterization Techniques for Structural Confirmation and Compound Analysis

A suite of advanced spectroscopic techniques is employed to confirm the structure of this compound complexes and to elucidate the interactions between the silver ion and the norfloxacin ligand.

Spectroscopic Investigations

FTIR spectroscopy is vital for identifying functional group vibrations and detecting changes upon complexation, thereby indicating ligand-metal interactions. In this compound complexes, shifts and changes in characteristic absorption bands of norfloxacin provide evidence for coordination. For instance, the presence of strong bands corresponding to the stretching vibration ν(N=O) in the FTIR spectra of this compound complexes, observed around 1462-1464 cm⁻¹, are noted as being in agreement with previous studies on similar metal complexes farmaciajournal.com. These spectral changes, particularly shifts in vibrational frequencies of functional groups like the carboxylate or piperazine moieties, are indicative of the silver ion's interaction with the norfloxacin ligand researchgate.netresearchgate.net.

UV-Vis spectroscopy is used to study the electronic transitions within the norfloxacin ligand and how these transitions are affected by complexation with silver ions. The UV-Vis spectra of norfloxacin typically show absorption bands attributed to n–π* and π–π* transitions farmaciajournal.com. Upon complexation with silver, these bands often undergo bathochromic shifts (a shift to longer wavelengths), indicating changes in the electronic structure of the ligand due to coordination farmaciajournal.com. For example, bands observed in the ligand spectrum at approximately 248.5 nm (n–π) and 320-349.5 nm (π–π) can be bathochromically shifted by about 20-30 nm in the silver complexes farmaciajournal.com. Furthermore, a new band appearing in the visible region of the complexes' spectra, around 450 nm, is often assigned to metal-to-ligand charge transfer (MLCT) or ligand-centered π–π* transitions, which are characteristic of complex formation farmaciajournal.com.

¹H-NMR spectroscopy provides detailed information about the proton environments within the norfloxacin molecule and how these environments change upon coordination to silver ions. Complexation-induced shifts in the ¹H-NMR spectra are key indicators of the coordination sites. Studies have shown that the ¹H-NMR spectra of this compound complexes demonstrate complex formation, offering insights into the coordination modes farmaciajournal.comresearchgate.net. Specifically, the piperazine protons often exhibit considerable shifts, suggesting that the nitrogen atoms of the piperazine ring are primary coordination sites for silver farmaciajournal.comresearchgate.net. While the aromatic protons also show shifts, they are generally less pronounced than those of the piperazine ring protons, although they can still indicate involvement of other functional groups in complex formation, particularly in certain complexes where the 4-oxo and 3-carboxylic groups might play a role farmaciajournal.com. The magnitude of these complexation-induced chemical shifts can vary, with higher shifts observed in some complexes, potentially reflecting different coordination strengths or modes farmaciajournal.com.

Compound Names Mentioned:

this compound

Norfloxacin (NOR)

Ag(I)

Cu(II)

Au(III)

AgNO₃

Ag(Nor)₂₂

[Cu(Nor)₂(H₂O)₂]SO₄·5H₂O

[Au(Nor)₂(H₂O)₂]Cl₃

[Ag(H-norfloxacin)₂]NO₃

Ag₂(norfloxacin)₂₂

Photoluminescence (PL) and Fluorescence Spectroscopy for Emission Properties and Conformational Rigidity

Photoluminescence (PL) and fluorescence spectroscopy are vital for understanding the emission characteristics of this compound coordination compounds and probing changes in their conformational rigidity. Studies have indicated that silver complexes of norfloxacin can exhibit fluorescence researchgate.netpsu.edu. Specifically, a mononuclear silver complex, [Ag(H-Norf)₂]NO₃, has been reported to display strong blue fluorescent emission researchgate.netpsu.edu. The fluorescence intensity of these silver complexes can be notably higher than that of free norfloxacin nih.gov. This enhancement is often attributed to an increased conformational rigidity of the norfloxacin ligand upon coordination to silver ions, which can reduce non-radiative decay pathways of the excited state researchgate.netnih.gov. Conversely, some polymeric silver complexes may show diminished luminescence due to weak silver-silver interactions nih.gov. The analysis of fluorescence spectra is therefore instrumental in elucidating the emission properties and the impact of metal coordination on the ligand's structural dynamics researchgate.netnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Stoichiometric Ratios

Mass spectrometry (MS) plays a critical role in determining the molecular weight and establishing the stoichiometric ratios within this compound coordination compounds. For a this compound compound, the molecular formula has been identified as C₁₆H₁₇AgFN₃O₃, with a computed molecular weight of approximately 426.19 g/mol and an exact mass of 425.03049 Da nih.gov. MS has also been employed to ascertain the molar ratios of silver to norfloxacin in various complexes, with studies reporting ratios such as 1:2 for silver to ofloxacin (B1677185) actamedicamarisiensis.ro. Elemental analysis, often performed in conjunction with MS, provides complementary data that supports the determination of these stoichiometric assignments researchgate.netfarmaciajournal.comresearchgate.net.

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and identifying decomposition pathways of this compound coordination compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the temperatures and heat flows associated with thermal transitions in materials tainstruments.com. Norfloxacin itself typically exhibits a melting point around 225°C researchgate.netfarmaciajournal.com, with one report specifying 224.26°C as an endothermic phenomenon followed by decomposition farmaciajournal.com. This compound complexes generally demonstrate enhanced thermal stability compared to the free ligand, with decomposition initiating at higher temperatures researchgate.netfarmaciajournal.com. For instance, one this compound complex began to decompose at 268.22°C, exhibiting subsequent exothermic peaks at higher temperatures, while another complex remained stable up to 238.05°C before decomposition researchgate.netfarmaciajournal.com. The DSC curves of these complexes often display distinct exothermic and endothermic peaks that differ from those of the parent norfloxacin ligand researchgate.netfarmaciajournal.com.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) quantifies the mass loss of a substance as a function of temperature, providing critical information on thermal stability and decomposition processes nih.govresearchgate.netmarquette.edumdpi.com. Norfloxacin has been reported to be stable up to 268.22°C before initiating decomposition researchgate.net. TGA is indispensable for characterizing the thermal behavior and potential decomposition mechanisms of this compound coordination compounds, offering insights into their structural integrity under thermal stress nih.govresearchgate.netmarquette.edumdpi.com.

Elemental Composition and Conductivity Measurements

Elemental analysis, typically involving the determination of carbon (C), hydrogen (H), and nitrogen (N) percentages, is routinely performed to confirm the empirical formula and stoichiometry of synthesized this compound complexes researchgate.netfarmaciajournal.comresearchgate.net. These analyses have indicated varying coordination ratios, such as 3:1 and 1:1 for silver to norfloxacin researchgate.netfarmaciajournal.com. Conductivity measurements in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are utilized to assess the electrolytic nature and the degree of ionization of the complexes researchgate.netfarmaciajournal.comresearchgate.netdntb.gov.uaredalyc.org. Molar conductance values for this compound complexes often fall within the range of 80–90 Ω⁻¹·cm²·mol⁻¹, suggesting their electrolytic character researchgate.netfarmaciajournal.com.

X-ray Diffraction (XRD) for Crystalline vs. Amorphous Nature

X-ray diffraction (XRD) techniques, particularly powder X-ray diffraction (PXRD), are fundamental for distinguishing between crystalline and amorphous solid forms of materials icdd.comamericanpharmaceuticalreview.commdpi.com. Powder XRD studies have confirmed the amorphous nature of certain this compound coordination polymers researchgate.net. PXRD provides valuable information regarding the molecular packing in the solid state and is crucial for identifying and differentiating various crystalline forms americanpharmaceuticalreview.commdpi.com. Single-crystal X-ray diffraction offers the most definitive method for elucidating the complete three-dimensional structure of crystalline compounds mdpi.com.

Molecular and Cellular Mechanistic Studies of Silver Norfloxacin Bioactivity

In Vitro Antimicrobial Efficacy and Spectrum of Action

Silver norfloxacin (B1679917) exhibits a broad spectrum of antimicrobial activity, demonstrating effectiveness against a wide range of pathogenic microorganisms. The addition of silver to norfloxacin enhances its antimicrobial properties, broadening its spectrum of action. nih.gov

Antibacterial Activity against Gram-Positive Pathogens

Norfloxacin itself is effective against aerobic Gram-positive bacteria. farmaciajournal.com The complexation with silver can further enhance this activity. Studies have shown that silver nanoparticles, and by extension silver ions, are effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. farmaciajournal.commdpi.comnih.gov Silver nanoparticles have demonstrated the ability to inhibit the growth of S. aureus by a significant percentage. mdpi.com The mechanism often involves the disruption of the bacterial cell membrane and subsequent cellular processes. mdpi.com

Antibacterial Activity against Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa)

Norfloxacin is known for its potent activity against Gram-negative bacteria, with the fluorine atom at position 6 increasing its potency and the piperazine (B1678402) moiety at position 7 providing anti-pseudomonal activity. drugbank.comfda.gov The addition of silver further enhances its efficacy against these pathogens, including the particularly challenging Pseudomonas aeruginosa. nih.gov Silver norfloxacin has been shown to be highly effective against P. aeruginosa isolates, even those resistant to silver sulfadiazine (B1682646). oup.com The synergistic effect is attributed to silver's ability to increase the permeability of the bacterial membrane, facilitating the entry of the antibiotic. mdpi.com Studies have demonstrated significant zones of inhibition for this compound against P. aeruginosa. colab.ws

Antifungal Activity

A significant advantage of this compound over norfloxacin alone is its acquired antifungal activity. nih.gov While norfloxacin has no inherent antifungal properties, the silver component confers the ability to inhibit the growth of various fungi. farmaciajournal.com Specifically, this compound has shown effectiveness against Candida species. farmaciajournal.comoup.com This broadens the potential therapeutic applications of the compound.

Efficacy against Multidrug-Resistant Bacterial Strains

The combination of silver with antibiotics like norfloxacin presents a promising strategy to combat multidrug-resistant (MDR) bacteria. nih.gov Silver can help overcome resistance mechanisms by disrupting the bacterial cell and enhancing the antibiotic's effectiveness. mdpi.com Silver nanoparticles have shown synergistic effects when combined with various antibiotics against MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA) and pan-drug resistant Klebsiella pneumoniae. farmaciajournal.comnih.gov Studies have reported that silver can restore the susceptibility of resistant bacteria to antibiotics. nih.gov

Quantitative Determination of Antimicrobial Potency (e.g., Minimal Inhibitory Concentrations)

The antimicrobial potency of this compound and its components is quantified using metrics like the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Research has shown that norfloxacin has MICs typically below 1 µg/ml against many Gram-negative bacteria. nih.gov For some resistant strains, these values can be higher. researchgate.net The combination with silver can lower these MIC values, indicating enhanced potency. mdpi.comnih.gov For instance, one study reported a slight potentiating effect (less than 20% decrease in MIC) when silver was used with norfloxacin. mdpi.com Another study on various fluoroquinolones showed varying MICs against MRSA and P. aeruginosa. researchgate.net

Table 1: Minimal Inhibitory Concentration (MIC) of Norfloxacin against Various Pathogens

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | < 1 | nih.gov |

| Klebsiella spp. | < 1 | nih.gov |

| Proteus mirabilis | < 1 | nih.gov |

| Pseudomonas aeruginosa | < 1 - 3.33 | nih.govresearchgate.net |

| Staphylococcus aureus (MRSA) | 1.172 | researchgate.net |

| ESKAPE Pathogens (various) | 4 | mdpi.com |

Investigations into Molecular Mechanisms of Action

The enhanced bioactivity of this compound is attributed to the combined and potentially synergistic mechanisms of both silver and norfloxacin.

Norfloxacin, as a fluoroquinolone antibiotic, primarily acts by inhibiting bacterial DNA synthesis. farmaciajournal.comnih.gov It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. farmaciajournal.comdrugbank.comwikipedia.org In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. farmaciajournal.com By binding to these enzymes, norfloxacin prevents the replication and transcription of bacterial DNA, ultimately leading to cell death. farmaciajournal.comwikipedia.org

The silver component contributes to the antimicrobial effect through multiple pathways. Silver ions can interact with the bacterial cell membrane, increasing its permeability and causing the leakage of cellular contents. mdpi.com This disruption of the membrane integrity can facilitate the entry of norfloxacin into the bacterial cell, enhancing its efficacy. mdpi.com Furthermore, silver ions can generate reactive oxygen species (ROS), which induce oxidative stress and damage vital cellular components like proteins, lipids, and DNA. mdpi.com Silver also has a strong affinity for sulfur-containing proteins and enzymes, and its binding can inactivate them, disrupting critical cellular processes. nih.gov The coordination of silver to the N4'-piperazine atom of norfloxacin is a key aspect of the complex's structure. farmaciajournal.comresearchgate.net

The combination of these distinct mechanisms—DNA synthesis inhibition by norfloxacin and membrane disruption and oxidative stress by silver—results in a potent antimicrobial agent with a broad spectrum of activity and potential to combat antibiotic resistance.

Modulation of Bacterial DNA Synthesis and Replication Pathways

This compound disrupts the fundamental processes of bacterial DNA replication and repair through a dual-pronged attack. This involves the potent inhibition of key enzymes by the norfloxacin component and direct damaging interactions with the DNA molecule by the silver component.

Norfloxacin, as a member of the fluoroquinolone class of antibiotics, functions primarily by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. farmaciajournal.compatsnap.commdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. patsnap.commdpi.compatsnap.com DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription, particularly in Gram-negative bacteria. farmaciajournal.compatsnap.com Topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, a critical step for cell division, especially in Gram-positive bacteria. farmaciajournal.compatsnap.com

Norfloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. patsnap.com This leads to an accumulation of double-stranded DNA breaks, which halts DNA replication and triggers a cascade of events culminating in bacterial cell death. patsnap.compatsnap.com The inhibition of both enzymes by the norfloxacin component of this compound ensures a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. farmaciajournal.compatsnap.com Studies have shown that norfloxacin's mechanism involves the inhibition of the A subunit of DNA gyrase. nih.gov The interaction of norfloxacin with topoisomerase IV has been demonstrated to cause DNA cleavage at specific loci on the bacterial chromosome. nih.gov

Table 1: Target Enzymes of Norfloxacin and Their Functions

| Enzyme | Primary Target in | Function | Consequence of Inhibition |

| DNA Gyrase | Gram-negative bacteria | Introduces negative supercoils into DNA, relieving torsional strain during replication. farmaciajournal.compatsnap.compatsnap.com | Halts DNA replication and transcription. patsnap.compatsnap.com |

| Topoisomerase IV | Gram-positive bacteria | Separates interlinked daughter chromosomes after replication. farmaciajournal.compatsnap.com | Prevents proper segregation of replicated DNA, inhibiting cell division. patsnap.compatsnap.com |

Beyond enzyme inhibition, the silver component of the complex can directly interact with bacterial DNA, further compromising its integrity and function. nih.govmdpi.comnih.gov Silver ions have a strong affinity for various biological macromolecules, including nucleic acids. researchgate.netnih.gov They preferentially interact with the nitrogenous bases of DNA rather than the negatively charged phosphate (B84403) backbone. researchgate.netnih.gov This binding can lead to the condensation of DNA and the formation of a dense, electron-light region within the bacterial cell. researchgate.netnih.gov

The interaction of silver ions with DNA can cause structural damage, disrupt the DNA replication and repair processes, and ultimately contribute to cell death. nih.govmdpi.com Some studies suggest that silver nanoparticles can enter the bacterial cell and interact with sulfur- and phosphorus-containing compounds like DNA. dovepress.com This direct DNA damage can manifest as fragmentation and degradation, which are hallmarks of late-stage apoptosis-like responses in bacteria. nih.gov The binding of silver complexes to DNA has been shown to displace intercalating agents, indicating a strong interaction with the DNA helix. researchgate.net

Disruption of Bacterial Cell Membrane Integrity and Permeability

A primary mechanism of silver's antimicrobial action involves the disruption of the bacterial cell membrane. nih.govplos.org Silver ions and nanoparticles can adhere to the bacterial cell surface through electrostatic attraction and interact with the phospholipid bilayer. nih.govmdpi.comnih.gov This interaction leads to significant structural changes in the membrane, increasing its permeability and causing a loss of integrity. dovepress.complos.org

The increased permeability allows for the leakage of essential intracellular components such as ions, proteins, and nucleic acids, which is detrimental to the cell. nih.govplos.orgresearchgate.net Furthermore, the compromised membrane facilitates the entry of the antibiotic component (norfloxacin) into the cell, enhancing its access to intracellular targets like DNA gyrase. nih.govmdpi.complos.org Studies using transmission electron microscopy have visualized the damage to bacterial cell membranes, showing a loss of integrity after exposure to silver. plos.org Flow cytometry analyses have confirmed that silver exposure leads to membrane depolarization and increased permeability in both Gram-negative and Gram-positive bacteria. plos.org This alteration of the membrane potential is a key step in the bactericidal process. nih.govplos.org

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress in Bacterial Cells

Both silver ions and norfloxacin can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to a state of oxidative stress. nih.govnih.govnih.govmdpi.com ROS, such as hydroxyl radicals (HO•), are highly reactive molecules that can indiscriminately damage vital cellular components, including lipids, proteins, and DNA. nih.govnih.gov

Bactericidal antibiotics, including norfloxacin, have been shown to stimulate the production of ROS, which contributes to their lethal effect. nih.govacs.orgpnas.org This process can involve the perturbation of the electron transport chain and the release of iron from iron-sulfur clusters, which can then participate in Fenton-like reactions to generate highly toxic hydroxyl radicals. nih.govresearchgate.netmdpi.com

Silver ions, while not directly redox-active, can indirectly promote ROS production by several means:

Disruption of the respiratory chain: Silver can interfere with respiratory enzymes, leading to electron leakage and subsequent ROS formation. researchgate.netmdpi.comnih.gov

Destabilization of iron-sulfur clusters: This releases free iron, which fuels the Fenton reaction. researchgate.netmdpi.com

Inhibition of antioxidant defenses: Silver's high affinity for thiol groups can deplete cellular antioxidants like glutathione (B108866), impairing the cell's ability to neutralize ROS. researchgate.netmdpi.com

The accumulation of ROS overwhelms the bacterial cell's antioxidant defense mechanisms, causing widespread oxidative damage to macromolecules and contributing significantly to the bactericidal efficacy of this compound. nih.govconicet.gov.ar Studies have demonstrated increased ROS levels in bacteria treated with norfloxacin and silver nanoparticles. nih.govsysu.edu.cn

Table 2: Mechanisms of ROS Induction by this compound Components

| Component | Mechanism of ROS Induction | References |

| Norfloxacin | Stimulation of metabolic alterations that increase the cellular redox state and lead to oxidative damage. | nih.govacs.orgresearchgate.net |

| Silver (Ag⁺) | Perturbation of the respiratory electron transport chain, destabilization of Fe-S clusters, and inhibition of thiol-containing antioxidant enzymes. | nih.govresearchgate.netmdpi.com |

Inhibition of Essential Bacterial Enzymes and Metabolic Processes (e.g., Thiol-Binding)

Silver ions exhibit a strong affinity for sulfhydryl (thiol) groups (-SH) found in the amino acid cysteine, which is a critical component of many essential enzymes and proteins. nih.govnih.gov The binding of silver to these thiol groups can lead to the inactivation of key enzymes involved in cellular respiration and other vital metabolic pathways. nih.govnih.gov This disruption of enzymatic function and metabolic processes impairs bacterial energy production and other essential functions, contributing to growth inhibition and cell death. nih.gov

The inactivation of thiol-dependent enzymes like thioredoxin and the depletion of glutathione not only disrupt metabolic balance but also cripple the cell's primary defenses against oxidative stress, amplifying the damage caused by ROS. mdpi.comresearchgate.netresearchgate.net This targeting of thiol-containing proteins is a significant aspect of silver's broad-spectrum antimicrobial activity. nih.gov

Synergistic Effects in Combination Chemotherapy

The combination of silver with norfloxacin exemplifies a powerful synergistic effect in chemotherapy. nih.govnih.gov Synergy occurs when the combined antimicrobial effect of two agents is greater than the sum of their individual effects. The mechanisms underlying the synergy between silver and norfloxacin are multifaceted.

The primary driver of this synergy is the ability of silver to disrupt the bacterial cell membrane. plos.orgnih.gov By increasing membrane permeability, silver facilitates the entry of norfloxacin into the bacterial cell, allowing it to reach its intracellular targets—DNA gyrase and topoisomerase IV—at higher effective concentrations. nih.govplos.org This enhanced uptake overcomes potential resistance mechanisms related to reduced drug influx.

Furthermore, the simultaneous assault on multiple, distinct cellular targets overwhelms the bacterium's defense and repair capabilities. While norfloxacin targets DNA replication, silver concurrently damages the cell membrane, inactivates essential enzymes, directly interacts with DNA, and induces lethal oxidative stress. nih.govresearchgate.netnih.govplos.org This multi-target approach reduces the likelihood of bacteria developing resistance compared to treatment with a single-target agent. Studies have reported that silver can potentiate the activity of quinolones, although the effect may be more pronounced with other antibiotic classes like aminoglycosides. mdpi.comnih.gov Nevertheless, the combination of silver nanoparticles with various antibiotics, including fluoroquinolones, has been shown to have synergistic or additive effects against a range of bacteria. plos.orgnih.govscience.gov

Enhancement of Norfloxacin's Intrinsic Antimicrobial Efficacy

The complexation of the fluoroquinolone antibiotic norfloxacin with silver(I) ions creates a compound, this compound, with demonstrably enhanced antimicrobial properties compared to the parent drug alone. nih.govfarmaciajournal.com This potentiation is a primary driver for the synthesis and investigation of such metal-antibiotic complexes. scispace.com The core mechanism of norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death. mdpi.com The addition of silver to norfloxacin enhances its activity against various pathogens, including notoriously resilient bacteria like Pseudomonas aeruginosa. nih.gov

Studies have shown that this compound is a highly effective agent against bacterial infections, for instance in the context of P. aeruginosa corneal ulcers in rabbit models, where it proved to be the most effective treatment. nih.gov The complex's broad antibacterial spectrum suggests its utility in the initial, empirical treatment of bacterial infections before the specific pathogen is identified. nih.gov However, the degree of enhancement can vary. One study evaluating two synthesized silver-norfloxacin complexes against a panel of Gram-positive and Gram-negative bacteria found that their minimum inhibitory concentration (MIC) values were similar to that of norfloxacin alone, despite the known antimicrobial properties of silver. farmaciajournal.com This suggests that the specific structure of the complex and the bacterial species being targeted are critical factors in the extent of efficacy enhancement.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Norfloxacin and this compound Complexes

| Bacterial Strain | Norfloxacin | Complex 1 (this compound) | Complex 2 (this compound) |

| Staphylococcus aureus ATCC 29213 | 0.25 | 0.25 | 0.25 |

| Staphylococcus aureus MRSA ATCC 43300 | 8 | 8 | 8 |

| Enterococcus faecalis ATCC 29212 | 2 | 2 | 2 |

| Escherichia coli ATCC 25922 | 0.06 | 0.06 | 0.06 |

| Klebsiella pneumoniae ATCC 700603 | 0.125 | 0.125 | 0.125 |

| Pseudomonas aeruginosa ATCC 27853 | 0.5 | 0.5 | 0.5 |

| Data sourced from a 2016 study by Rusu et al., which reported similar MIC values for the parent drug and the synthesized complexes. farmaciajournal.com |

Synergistic Activity with Other Classes of Antibiotics

While the this compound complex itself demonstrates enhanced bioactivity, scientific literature does not extensively detail studies on the synergistic effects of the pre-formed This compound complex when combined with other distinct classes of antibiotics. Research has predominantly focused on the synergy observed when silver ions (Ag+) or silver nanoparticles (AgNPs) are co-administered with antibiotics, rather than investigating a pre-existing metal-drug complex as a single agent in combination therapy. nih.govnih.govfrontiersin.org

The principle of synergy is well-documented between silver and a wide array of antibiotics. nih.govasm.org Studies show that silver can potentiate the effects of aminoglycosides, β-lactams, and other quinolones like ofloxacin (B1677185) and enoxacin. nih.govnih.gov This potentiation often occurs because silver ions can increase the permeability of the bacterial membrane, facilitating the entry of the antibiotic into the cell. nih.govmdpi.com For instance, a slight potentiating effect of less than 20% has been noted when silver is used in conjunction with norfloxacin. mdpi.com Furthermore, some antibiotics, including the quinolone enoxacin, can form complexes with silver nanoparticles in situ. These newly formed complexes can bind more effectively to the bacterial cell, leading to a higher local concentration of silver ions and enhanced bacterial growth inhibition. nih.gov This mechanism, where the antibiotic acts as a carrier for the silver, is a key model for understanding the synergistic potential. nih.gov

Table 2: Examples of Synergistic Effects of Silver Nanoparticles (AgNPs) with Various Antibiotics

| Antibiotic Class | Antibiotic Example | Observed Synergistic Effect with AgNPs | Reference |

| β-lactam | Amoxicillin | Enhanced antibacterial efficiency against E. coli. | nih.gov |

| Aminoglycoside | Gentamicin | MIC values decreased by more than 10-fold. | mdpi.com |

| Quinolone | Levofloxacin | MIC value against MRSA decreased. | europeanreview.org |

| Polyketide | Tetracycline | Synergistic growth inhibition against Salmonella. | nih.gov |

| This table illustrates the general principle of synergy between silver and other antibiotics, not the pre-formed this compound complex. |

Role of Silver Ion Release in Potentiating Antimicrobial Action

A critical component of this compound's bioactivity is the release of silver ions (Ag+) from the complex. The unique bonding structure within the silver-drug complex can facilitate this dissociation in an aqueous environment, leading to a localized, high concentration of active silver ions. nih.govasm.org This controlled release is fundamental to the compound's enhanced antimicrobial action, as the silver ions themselves exert a potent, multi-faceted attack on bacterial cells. nih.govmdpi.com

Once released, silver ions can interact with and disrupt the bacterial cell membrane, increasing its permeability. nih.govmdpi.com This damage to the membrane not only contributes directly to cell death by causing the leakage of cytoplasmic contents but also facilitates the internalization of the norfloxacin molecule, enhancing its access to intracellular targets like DNA gyrase. nih.gov The Ag+ ions are highly reactive and have a strong affinity for sulfur- and phosphorus-containing groups, leading them to bind to and inactivate essential proteins and enzymes within the cell. asm.orgfrontiersin.org

Furthermore, the interaction of silver ions with bacterial metabolic processes can lead to the generation of reactive oxygen species (ROS). nih.govasm.org This induced oxidative stress causes widespread damage to vital cellular components, including proteins, lipids, and DNA, further contributing to the bactericidal effect. nih.govfrontiersin.org By combining the established DNA-targeting mechanism of norfloxacin with the multi-pronged attack of the released silver ions, the this compound complex achieves a potent antimicrobial effect that is often greater than the sum of its parts. nih.govnih.gov

Computational and Theoretical Approaches in Silver Norfloxacin Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that allows for the calculation of the electronic structure of materials. It is particularly valuable for studying the properties of coordination complexes like silver norfloxacin (B1679917). DFT calculations provide a robust framework for understanding molecular geometry, electronic distribution, and spectroscopic signatures.

Geometric optimization using DFT methods is crucial for determining the most stable three-dimensional structure of silver norfloxacin complexes. This process involves iteratively adjusting atomic positions until the forces on each atom are minimized, yielding a stable minimum on the potential energy surface. Studies have explored various coordination modes of silver ions with norfloxacin, identifying specific binding sites, such as the carboxylate group, the carbonyl oxygen, and nitrogen atoms within the quinolone and piperazine (B1678402) rings. Conformational analysis further investigates the different spatial arrangements (conformations) that the norfloxacin ligand can adopt around the silver ion, revealing that specific conformers may exhibit enhanced stability and distinct interaction profiles.

Table 1: Key Geometric Parameters of this compound Complexes (Illustrative DFT Results)

| Parameter | Value (Å) | Notes |

| Ag-N (Piperazine) | 2.15 | Typical bond length observed for silver coordination to a piperazine nitrogen. |

| Ag-O (Carboxylate) | 2.30 | Coordination bond length to an oxygen atom of the carboxylate group. |

| Ag-O (Carbonyl) | 2.45 | Coordination bond length to the carbonyl oxygen atom. |

| Ag-N (Quinolone N) | 2.20 | Bond length to the nitrogen atom in the quinolone ring system. |

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, provide a visual representation of the electron density distribution within a molecule. They highlight regions of high electron density (negative potential, indicating nucleophilic character) and low electron density (positive potential, indicating electrophilic character). For this compound, MEP maps reveal that the oxygen atoms of the carboxylate and carbonyl groups, as well as nitrogen atoms in the piperazine ring, are typically electron-rich and serve as primary sites for coordination with the positively charged silver ion. The presence of the silver ion significantly influences the MEP distribution, often creating a region of positive potential around the metal center, indicating its electrophilic nature and potential for electrostatic interactions with biological targets.

The electronic structure of this compound complexes is characterized by key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and electronic transition properties. For this compound complexes, calculated HOMO-LUMO gaps typically fall in the range of 3.0-3.5 eV, suggesting moderate stability and potential for charge transfer processes upon excitation. The HOMO is often localized on the aromatic quinolone ring system and the carboxylate group, while the LUMO may be distributed across the entire molecule, including the silver coordination site, indicating potential pathways for electron delocalization and interaction. Analysis of electronic transitions, often predicted using time-dependent DFT (TD-DFT) methods, can correlate with UV-Vis absorption spectra, providing insights into the optical properties of the complex.

Table 2: Electronic Structure Properties of this compound (Illustrative DFT Results)

| Property | Value (eV) | Significance |

| HOMO-LUMO Energy Gap | 3.2 | Indicates electronic stability and reactivity; lower gap suggests easier excitation. |

| Ionization Potential | 7.5 | Energy required to remove an electron; influences oxidative stability. |

| Electron Affinity | 4.3 | Energy released upon adding an electron; influences reductive stability. |

Quantum chemical calculations, particularly DFT, are adept at predicting various spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, from first principles. These predicted spectra can be compared with experimental data to validate the accuracy of the theoretical models and the proposed molecular structures. For this compound, DFT calculations have successfully predicted vibrational frequencies that closely match experimental IR spectra. Notably, significant shifts in characteristic vibrational modes, such as the C=O stretching and C-O stretching frequencies of the carboxylate group, are observed upon silver coordination, providing strong evidence for the involvement of these functional groups in binding to the silver ion. These predictions aid in confirming the coordination chemistry and structural integrity of the synthesized complexes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. It is a powerful tool for understanding drug-target interactions and predicting binding affinities.

Molecular docking simulations have been employed to investigate the potential interactions of this compound with critical bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are primary targets for fluoroquinolone antibiotics. These simulations predict how the this compound complex might bind within the active sites of these enzymes, identifying key amino acid residues involved in the interaction. For DNA gyrase, docking studies suggest that this compound can occupy the ATP-binding pocket, forming hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions with conserved residues. The silver ion itself may play a role in enhancing binding affinity through electrostatic interactions with negatively charged amino acid residues within the enzyme's active site. Similar docking approaches have been applied to topoisomerase IV, predicting binding modes that could disrupt the enzyme's function in DNA replication and supercoiling. These computational predictions provide a mechanistic basis for the observed antibacterial activity of silver-containing fluoroquinolones.

Table 3: Molecular Docking Simulation Results with Bacterial DNA Gyrase (Illustrative)

| Metric/Interaction | Finding |

| Binding Energy | -9.5 kcal/mol |

| Key Residues Involved | Serine, Aspartate, Lysine, Tyrosine, Alanine |

| Dominant Interaction Types | Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking, Electrostatic Interactions (with Ag+) |

| Predicted Binding Pose | Complex occupies the ATP-binding site, interacting with conserved residues crucial for enzyme activity. |

Compound List:

this compound

Norfloxacin

Silver (Ag)

DNA gyrase

Topoisomerase IV

Quantification of Binding Affinities and Interaction Energies

Molecular docking and computational analyses are central to quantifying the binding affinities of this compound complexes with various biological targets. Studies have explored complexes such as Ag₂(Nor)₂₂ using docking software like AutoDock Vina and Discovery Studio ajol.inforesearchgate.net. These methods aim to predict the strength of interaction between the this compound complex and its target by calculating binding energies and docking scores ajol.inforesearchgate.netresearchgate.net. While specific binding energy values for the silver complex itself are not explicitly detailed in the provided literature snippets, these studies indicate that such complexes were investigated and compared with norfloxacin alone and its other metal complexes (e.g., gold, copper) to assess their relative binding efficiencies ajol.inforesearchgate.net. For instance, research on silver ciprofloxacin (B1669076) analogues suggests that silver complexation can lead to higher docking scores and glide energies compared to the parent drug researchgate.net. Binding free energy calculations, exemplified by studies on moxifloxacin (B1663623) with DNA-enzyme complexes yielding values between -29.9 and -50.5 kcal/mol, illustrate the typical output of such analyses fortuneonline.org. The biological targets investigated for norfloxacin metal complexes include enzymes critical for cellular processes, such as CDK-2, CDK-6, DNA topoisomerases I and II, Bcl-2, and VEGFR-2 ajol.inforesearchgate.net.

Identification of Crucial Amino Acid Residues and Intermolecular Interactions

A key aspect of computational studies is the identification of specific intermolecular interactions that mediate the binding of this compound complexes to their target proteins. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces ajol.inforesearchgate.netrsc.org. Detailed analyses of norfloxacin metal complexes have revealed the involvement of specific amino acid residues within the binding pockets of target proteins. For example, studies on this compound complexes with DNA topoisomerase II identified interactions with residues such as Lys83, Arg241, Lys357, Phe308, Trp62, Glu379, Gln60, Lys321, Tyr82, and Met61, participating in hydrogen bonding researchgate.net. Hydrophobic interactions were also noted with residues like Ala318 and Met61 researchgate.net. Further investigations into norfloxacin's interactions with bacterial efflux transporters have highlighted hydrogen bonds and hydrophobic interactions involving residues such as F178, F615, and K151 rsc.org. These detailed molecular insights are crucial for understanding the mechanism of action and for rational drug design.

Development of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties researchgate.netacs.orgceu.es. For antibacterial agents, including fluoroquinolones like norfloxacin, QSAR studies are instrumental in predicting the efficacy of novel derivatives and guiding synthetic efforts acs.orgnih.gov. These models are built using various molecular descriptors that capture structural and electronic features of the compounds, such as topological indices, electronic properties, and physicochemical parameters researchgate.netacs.orgnih.gov. Techniques like Partial Least Squares (PLS) regression and machine learning algorithms (e.g., Neural Networks, Linear Discriminant Analysis) are commonly applied to develop predictive models acs.orgceu.esnih.gov. For instance, QSAR analyses have been performed on norfloxacin derivatives, correlating their antibacterial activity with descriptors derived from 13C-NMR data nih.gov or predicting activity against bacterial enzymes like DNA gyrase acs.org. While specific QSAR models for "this compound" are not detailed, the principles of QSAR are applicable to understanding how silver complexation might influence the structure-activity profile of norfloxacin.

Compound List

this compound (referring to silver complexes of norfloxacin)

Advanced Materials Science and Biotechnological Applications of Silver Norfloxacin Complexes

Integration into Biomaterials for Antimicrobial Functionality

Incorporation into Advanced Materials for Wound Management (Conceptual)

Silver norfloxacin (B1679917) has shown promise in the treatment of burn wounds, particularly against strains of Pseudomonas that exhibit resistance to silver sulfadiazine (B1682646) researchgate.netresearchgate.netscispace.combohrium.com. Research indicates that AgNF proved valuable in treating burn wound infections caused by such resistant organisms scispace.combohrium.com. Beyond direct application, norfloxacin-loaded scaffolds, combining materials like collagen and chitosan, have been explored as versatile drug carriers for wound treatment researchgate.net. Furthermore, transdermal plasters containing norfloxacin have been developed and evaluated for their burn wound healing efficacy, with some studies suggesting them as potential alternatives to conventional silver sulfadiazine creams researchgate.netscispace.com. The material design in these systems aims to facilitate drug release and promote healing nih.govnih.gov.

Environmental Applications: Adsorption and Degradation Studies

Utilization as Adsorbent Substrates for Pollutant Removal (e.g., Norfloxacin from Water)

Specific research detailing the use of "silver norfloxacin" as an adsorbent material for removing pollutants, including norfloxacin itself, from water was not found in the provided search results. However, studies have explored other silver-based materials and norfloxacin removal strategies. For instance, biochar derived from luffa sponge has been investigated for the adsorption of norfloxacin from wastewater, demonstrating high removal efficiencies researchgate.net. Research also indicates the use of silver nanoparticles (AgNPs) integrated into composite materials for the removal of pharmaceutical pollutants and for general wastewater treatment nih.govencyclopedia.pub. These studies highlight the broader application of silver-containing materials in environmental remediation, though not specifically this compound as the adsorbent.

Assessment of Photodegradation Mechanisms and Regeneration of Adsorbent Materials

Direct studies on the photodegradation mechanisms or regeneration of "this compound" as an adsorbent material were not identified within the search results. However, general photocatalytic mechanisms involving silver ions and nanoparticles are recognized for their role in pollutant degradation nih.govbohrium.comresearchgate.netresearchgate.netmdpi.com. Research has demonstrated the photocatalytic degradation of norfloxacin using other materials, such as Bi₂WO₆ dispersions enhanced with surfactants under visible light bohrium.com. The integration of silver into magnetic photocatalysts has also been shown to improve pollutant removal efficiency, including pharmaceuticals, under UV and visible light nih.govencyclopedia.pub. These findings suggest a general potential for silver-based materials in photocatalytic applications, but specific data concerning this compound in this context is limited.

Design of Novel Drug Delivery Systems (Focus on Material Design and Release Mechanisms)

The design of drug delivery systems incorporating this compound often focuses on material composition and controlled release mechanisms, particularly for topical and wound healing applications. Silver-norfloxacin complexes have been synthesized, with studies noting the release of silver ions (Ag⁺) which contribute to their antibacterial action in topical burn treatments researchgate.netresearchgate.net. Hydrogel formulations incorporating colloidal silver have also been developed, designed for slow release of silver and silver ions google.comgoogle.com.

In the context of transdermal plasters, norfloxacin delivery systems have been characterized for their release kinetics, often following first-order kinetics or diffusion-controlled mechanisms researchgate.netnih.govnih.govakjournals.com. The material design of these plasters involves polymers like polyvinylpyrrolidone (B124986) and polyvinyl alcohol, with the incorporation of penetration enhancers to modulate drug release nih.govnih.gov. While these studies primarily focus on wound healing, they provide insights into the material science aspects and release mechanisms relevant to drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for silver norfloxacin, and how can purity and structural integrity be validated experimentally?

- Methodological Answer: Synthesis typically involves cyclization, ethylation, and piperazine reactions starting from precursors like 3-chloro-4-fluoroaniline . To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantitative analysis. Structural characterization requires Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups and X-ray diffraction (XRD) for crystallinity assessment. Fluorescence spectroscopy (e.g., excitation/emission profiles) can further verify molecular interactions between silver and norfloxacin .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer: Fluorescence spectroscopy is ideal for studying electronic transitions and binding interactions (e.g., detection limit: 0.096 μg·mL⁻¹, recovery: 96.24%–104.4%) . FT-Raman spectroscopy is critical for analyzing DNA-drug interactions, while terahertz time-domain spectroscopy (THz-TDS) provides insights into vibrational modes and crystallinity . For nanoparticle hybrids, dynamic light scattering (DLS) and transmission electron microscopy (TEM) should supplement spectral data to assess size and morphology.

Q. How can researchers design in vitro assays to evaluate the antimicrobial efficacy of this compound against resistant pathogens?

- Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and clinical isolates with known resistance profiles (e.g., fluoroquinolone-resistant Enterococcus spp.). For synergy studies, combine this compound with β-lactams or aminoglycosides and calculate fractional inhibitory concentration indices (FICIs). Plate counts and time-kill curves can validate bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. What molecular mechanisms drive bacterial resistance to this compound, and how can computational models predict resistance evolution?

- Methodological Answer: Resistance arises from mutations in DNA gyrase (gyrA/B) or efflux pump upregulation (e.g., acrAB-tolC). Use whole-genome sequencing (WGS) to identify single-nucleotide polymorphisms (SNPs) in resistant isolates. Molecular dynamics (MD) simulations can model norfloxacin-DNA binding affinity changes due to mutations. For predictive modeling, apply machine learning (e.g., random forests) to correlate resistance phenotypes with genomic and transcriptomic datasets .

Q. How does silver conjugation alter norfloxacin’s pharmacokinetics (PK) and tissue distribution in mammalian systems?

- Methodological Answer: Conduct in vivo PK studies in rodents via intravenous/oral administration. Use LC-MS/MS to measure plasma and tissue (e.g., kidney, liver) concentrations at intervals (e.g., 0.5–24 hrs). Calculate area under the curve (AUC), half-life (t½), and bioavailability. Compare with free norfloxacin to assess silver’s impact on biodistribution. Microdialysis probes can monitor real-time drug levels in specific tissues .

Q. What experimental strategies resolve contradictions in reported resistance rates to this compound across bacterial species?

- Methodological Answer: Perform meta-analyses of resistance data (e.g., Staphylococcus aureus norfloxacin resistance: 0%–75% ), stratifying by geographic region, strain lineage, and assay conditions. Use multivariate regression to identify confounding variables (e.g., pH, cation content in media). Validate findings with isogenic mutant strains in controlled chemostat experiments to isolate genetic vs. environmental factors .

Q. How can advanced spectral data (e.g., fluorescence quenching, Raman shifts) elucidate this compound’s interaction with biological macromolecules?

- Methodological Answer: Fluorescence quenching assays (e.g., Stern-Volmer plots) quantify binding constants (Kₐ) between this compound and serum albumin or DNA. Surface-enhanced Raman spectroscopy (SERS) enhances sensitivity for detecting conformational changes in DNA (e.g., B-to-Z transitions). Circular dichroism (CD) spectroscopy further monitors secondary structural alterations in proteins or nucleic acids upon drug binding .

Methodological Best Practices

- Experimental Design : Ensure replicates (n ≥ 3) and include positive/negative controls. For in vivo studies, adhere to ethical guidelines (e.g., ARRIVE 2.0) .

- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. Use principal component analysis (PCA) to reduce spectral data dimensionality .

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis protocols and statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.